

Passive Cutaneous Anaphylaxis (PCA) Assay Protocol Featuring the Mast Cell Stabilizer Disodium Cromoglycate

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Compound of Interest

Compound Name: *Diethyl cromoglycate*

Cat. No.: *B146141*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions, which are central to allergic conditions. This assay is instrumental in the preclinical evaluation of compounds with potential anti-allergic or anti-inflammatory properties. The PCA reaction is characterized by an immediate dermal inflammatory response mediated by the cross-linking of antigen-specific immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells. This cross-linking triggers mast cell degranulation and the release of various inflammatory mediators, including histamine, leading to increased vascular permeability.

Disodium cromoglycate (DSCG), also known as cromolyn sodium, is a mast cell stabilizer that effectively inhibits mast cell degranulation. In vitro and in vivo studies have demonstrated that DSCG inhibits the release of mediators from mast cells by preventing the influx of calcium ions, a critical step in the degranulation process. Consequently, DSCG is often used as a reference compound in PCA assays to validate the model and to compare the efficacy of novel anti-allergic drug candidates. This document provides a detailed protocol for conducting a PCA

assay in rats, with a specific focus on evaluating the inhibitory effects of Disodium Cromoglycate.

Quantitative Data Summary

The inhibitory effect of Disodium Cromoglycate on the PCA reaction is dose-dependent. The following table summarizes representative quantitative data on the inhibition of PCA in rats by DSCG.

Disodium Cromoglycate (DSCG) Dose	Route of Administration	Percentage Inhibition of PCA Reaction
10 mg/kg	Intravenous	~ 50%
25 mg/kg	Intravenous	~ 75%
50 mg/kg	Intravenous	> 90%

Note: The exact percentage of inhibition can vary depending on the specific experimental conditions, including the strain of rats, the specific antibodies and antigens used, and the timing of drug administration.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol details the steps for inducing a PCA reaction in rats and assessing the inhibitory effect of Disodium Cromoglycate.

Materials and Reagents:

- Animals: Male Wistar rats (200-250 g)
- Sensitizing Antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody
- Antigen: Dinitrophenol-conjugated human serum albumin (DNP-HSA)
- Test Compound: Disodium Cromoglycate (DSCG)

- Vehicle: Saline (0.9% NaCl)
- Dye for Measuring Vascular Permeability: Evans Blue dye
- Anesthetic: As per institutional guidelines
- Equipment: Syringes, needles, spectrophotometer, and other standard laboratory equipment.

Procedure:

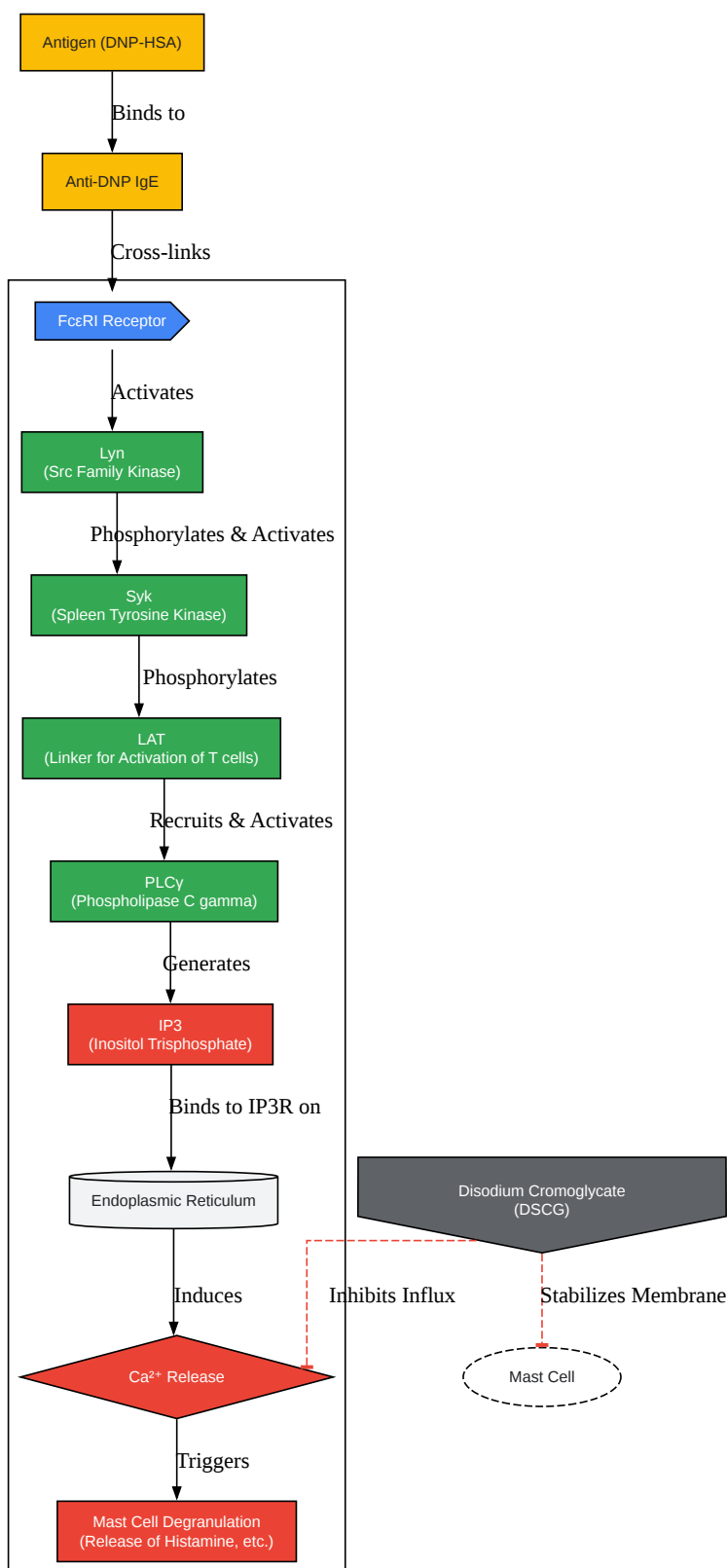
- Sensitization:
 - Rats are passively sensitized by intradermal injection of 50 μ L of anti-DNP IgE antibody (e.g., at a concentration of 1 μ g/mL in saline) into two shaved sites on the dorsal skin.
 - A control site is injected with 50 μ L of saline.
 - The sensitization period is typically 24 to 48 hours to allow the IgE antibodies to bind to the Fc ϵ RI receptors on dermal mast cells.
- Administration of Test Compound:
 - Disodium Cromoglycate is dissolved in saline (vehicle).
 - One hour prior to the antigen challenge, rats are treated with DSCG at various doses (e.g., 10, 25, 50 mg/kg) via intravenous or intraperitoneal injection.
 - A control group of rats is treated with the vehicle alone.
- Antigen Challenge and Measurement of Vascular Permeability:
 - The antigen challenge is performed by intravenous injection of 1 mL of a solution containing DNP-HSA (e.g., 1 mg/mL) and Evans Blue dye (e.g., 0.5% w/v) in saline.
 - The Evans Blue dye binds to albumin in the bloodstream. Extravasation of the dye into the tissue at the sensitized sites indicates an increase in vascular permeability, a hallmark of the PCA reaction.

- Evaluation of the PCA Reaction:
 - Thirty minutes after the antigen challenge, the animals are euthanized.
 - The dorsal skin at the injection sites is excised.
 - The diameter of the blue wheal at each injection site is measured.
 - For a more quantitative assessment, the Evans Blue dye is extracted from the skin tissue. This can be achieved by incubating the excised skin in a solvent such as formamide at 60°C overnight.
 - The absorbance of the extracted dye is then measured using a spectrophotometer at a wavelength of approximately 620 nm.
- Data Analysis:
 - The amount of extravasated dye is proportional to the intensity of the PCA reaction.
 - The percentage inhibition of the PCA reaction by DSCG is calculated using the following formula: % Inhibition = $[1 - (\text{OD of DSCG-treated group} / \text{OD of vehicle-treated group})] \times 100$ (where OD is the optical density of the extracted Evans Blue dye).

Mandatory Visualizations

Signaling Pathway of IgE-Mediated Mast Cell

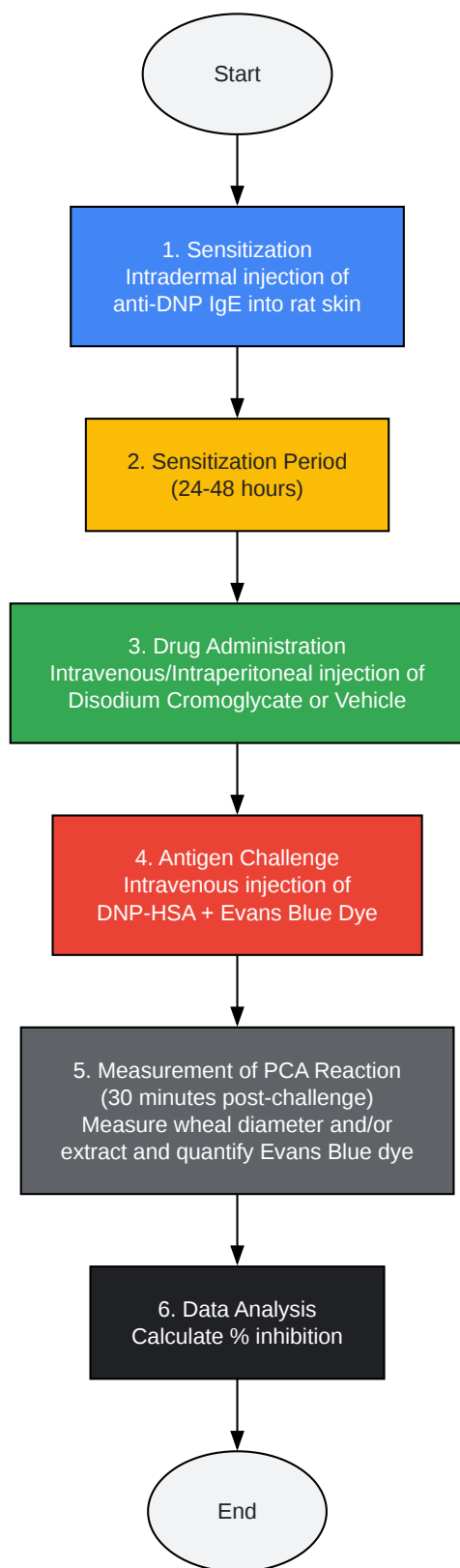
Degranulation and Inhibition by Disodium Cromoglycate



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Caption: IgE-mediated mast cell degranulation pathway and its inhibition by DSCG.

Experimental Workflow of the Passive Cutaneous Anaphylaxis (PCA) Assay



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Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

- To cite this document: BenchChem. [Passive Cutaneous Anaphylaxis (PCA) Assay Protocol Featuring the Mast Cell Stabilizer Disodium Cromoglycate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146141#passive-cutaneous-anaphylaxis-pca-assay-protocol-involving-diethyl-cromoglycate>]

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